

# NOSO-502: A Novel Antibiotic Candidate Against Polymyxin-Resistant Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those resistant to last-resort antibiotics like polymyxins (e.g., colistin), poses a significant threat to global health. NOSO-502, a first-in-class odilorhabdin antibiotic, presents a promising therapeutic alternative. This technical guide provides an in-depth overview of NOSO-502's activity against polymyxin-resistant isolates, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation. Odilorhabdins inhibit bacterial translation through a novel mechanism of action on the ribosome.[1] NOSO-502 is a preclinical candidate from this new class and has demonstrated potent activity against a broad spectrum of Enterobacterales, including carbapenem-resistant (CRE) and polymyxin-resistant strains.[1]

# In Vitro Activity of NOSO-502

**NOSO-502** has shown significant in vitro activity against a wide range of clinical isolates of Enterobacterales. Its efficacy is largely unaffected by resistance to other antibiotic classes, including carbapenems and polymyxins.

# Table 1: MIC50 and MIC90 of NOSO-502 against Enterobacterales Clinical Isolates



| Organism                     | MIC50 (mg/L) | MIC90 (mg/L) |
|------------------------------|--------------|--------------|
| Escherichia coli             | 2            | 4            |
| Klebsiella pneumoniae        | 0.5          | 1            |
| Enterobacter spp.            | 1            | 2            |
| Citrobacter spp.             | 1            | 2            |
| Enterobacter cloacae complex | 1            | 2            |

Data sourced from multiple studies.[3]

Table 2: Activity of NOSO-502 against Polymyxin B-

Resistant Enterobacteriaceae

| Organism      | Resistance Mechanism  | NOSO-502 MIC (μg/mL)              |
|---------------|-----------------------|-----------------------------------|
| E. coli       | Chromosomal mutations | 1-32                              |
| K. pneumoniae | Chromosomal mutations | 0.5-16                            |
| K. pneumoniae | mcr-1, mcr-2, mcr-3   | Maintained activity               |
| K. pneumoniae | crrB mutations        | Reduced susceptibility/Resistance |

**NOSO-502** retains activity against strains with various polymyxin resistance mechanisms, except for those involving mutations in the crrB gene.[4][5]

The antibacterial activity of **NOSO-502** is maintained against strains resistant to fluoroquinolones, aminoglycosides, and polymyxin B.[4] However, its activity is not universal across all Gram-negative bacteria, with higher MIC values observed against Pseudomonas aeruginosa and Acinetobacter baumannii (>64 µg/ml).[4]

### **Mechanism of Action and Resistance**

**NOSO-502** belongs to the odilorhabdin class of antibiotics, which inhibit protein synthesis by binding to the bacterial ribosome at a novel site.[1] This unique mechanism of action is a key



reason for its effectiveness against bacteria resistant to other classes of antibiotics.

Resistance to **NOSO-502**, although infrequent, has been observed in strains with mutations in the crrB gene.[4][5] The crrB gene is part of the crrAB two-component system. Mutations in crrB can lead to cross-resistance between **NOSO-502** and colistin.[3][5] This resistance is mediated by the upregulation of an RND-type efflux pump, with KexD being a key component that likely works in conjunction with AcrA and TolC.[3][6]

## **Experimental Protocols**

## **Minimum Inhibitory Concentration (MIC) Determination**

The in vitro activity of **NOSO-502** is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following ISO 20776-1 standards.

#### Protocol:

- Bacterial Strain Preparation: Isolates are cultured on appropriate agar plates, and colonies are suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum concentration of approximately 5 x 10<sup>5</sup>
  CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
- Antibiotic Preparation: NOSO-502 and comparator agents are prepared in a series of twofold dilutions in CAMHB in 96-well microtiter plates.
- Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are then incubated at 35-37°C for 18-24 hours.
- MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Characterization of NOSO-502, a Novel Inhibitor of Bacterial Translation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of NOSO-502 and Colistin against Enterobacter cloacae Complex Species - PMC [pmc.ncbi.nlm.nih.gov]



- 4. In Vitro and In Vivo Characterization of NOSO-502, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of NOSO-502 and Colistin against Enterobacter cloacae Complex Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NOSO-502: A Novel Antibiotic Candidate Against Polymyxin-Resistant Enterobacterales]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565946#noso-502-activity-against-polymyxin-resistant-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com